REACTION_CXSMILES
|
[C:1]([CH2:3]OS(C1C=CC(C)=CC=1)(=O)=O)#[N:2].C(=O)([O-])[O-].[K+].[K+].[CH:21]([C:24]1[CH:29]=[C:28]([O:30][CH3:31])[CH:27]=[CH:26][C:25]=1[OH:32])([CH3:23])[CH3:22]>CC(=O)CC>[CH:21]([C:24]1[CH:29]=[C:28]([O:30][CH3:31])[CH:27]=[CH:26][C:25]=1[O:32][CH2:3][C:1]#[N:2])([CH3:23])[CH3:22] |f:1.2.3|
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Name
|
|
Quantity
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13 kg
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Type
|
reactant
|
Smiles
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C(#N)COS(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
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13 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
9.57 kg
|
Type
|
reactant
|
Smiles
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C(C)(C)C1=C(C=CC(=C1)OC)O
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Name
|
|
Quantity
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79.7 kg
|
Type
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solvent
|
Smiles
|
CC(CC)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heated
|
Type
|
WAIT
|
Details
|
to relux for 18 hours
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Duration
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18 h
|
Type
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TEMPERATURE
|
Details
|
The resultant slurry was cooled
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
to remove solids
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
the residue was redissolved in toluene
|
Type
|
EXTRACTION
|
Details
|
The toluene solution was extracted with 1N KOH
|
Type
|
CONCENTRATION
|
Details
|
the organic phase was concentrated by distillation
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(OCC#N)C=CC(=C1)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |